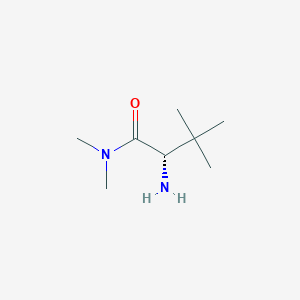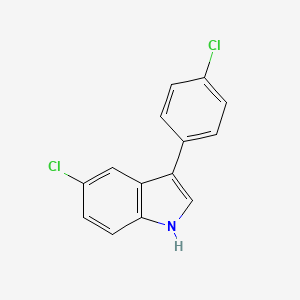
(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride
Overview
Description
-(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride (also known as N,N-Dimethylaniline-4-ethyl-1-aminoethyl chloride hydrochloride) is a compound used in various scientific research applications. It is a chiral compound composed of an aniline ring, a methyl group and an ethyl group. It is used as a reagent in organic synthesis and as a building block in the preparation of more complex compounds. Additionally, it is used in the synthesis of pharmaceuticals and other drugs. This compound has a wide range of applications and is a valuable tool for scientists and researchers.
Scientific Research Applications
Organic Synthesis and Crystal Engineering
- Crystal Engineering with Ethynylbenzenes : A study focused on the crystal and molecular structures of ethynyl-N,N-dimethylaniline derivatives, showcasing applications in crystal engineering. These compounds are linked into structures by weak hydrogen bonds, indicating their potential in designing molecular assemblies and materials with specific properties (Batsanov et al., 2006).
Photophysical Studies and Material Science
- Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate : This research demonstrates the use of dimethylaniline derivatives in synthesizing complex organic molecules, highlighting the compound's role in creating materials with potential pharmaceutical applications (Vaid et al., 2014).
Analytical Chemistry and Chiral Analysis
- Chiral Analysis by Electrospray Ionization Mass Spectrometry/Mass Spectrometry : Dimethylaniline derivatives have been used in the determination of enantiomeric excess of amino acids, illustrating the compound's significance in analytical methodologies for understanding molecular chirality (Yao et al., 2000).
Reaction Mechanisms and Catalysis
- Mechanistic Investigation of Oxidative Mannich Reaction : Studies involving N,N-dimethylaniline derivatives have contributed to understanding the mechanisms of oxidative Mannich reactions, shedding light on the role of transition metal catalysts in organic synthesis (Ratnikov & Doyle, 2013).
Environmental and Toxicological Studies
- Lack of DNA Binding in the Rat Nasal Mucosa : Research involving dimethylaniline derivatives has also explored the environmental and toxicological aspects, assessing the potential formation of DNA adducts and their implications for health and safety (Jeffrey et al., 2002).
Mechanism of Action
Target of Action
The primary target of ®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride is ω-transaminase . This enzyme plays a crucial role in the synthesis of key chiral intermediates for various drugs .
Mode of Action
The compound interacts with its target, ω-transaminase, through a process known as asymmetric reduction . This interaction results in the production of a key chiral intermediate, ®-(+)-1-(1-naphthyl)ethylamine . The catalytic efficiency of this process can be improved through certain mutations in the ω-transaminase enzyme .
Biochemical Pathways
The compound affects the asymmetric synthesis pathway . This pathway is responsible for the production of chiral amines, which are valuable building blocks for the synthesis of numerous amine-containing pharmaceuticals and natural compounds .
Result of Action
The action of ®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride results in the production of ®-(+)-1-(1-naphthyl)ethylamine . This chiral intermediate is crucial for the synthesis of the calcimimetic drug cinacalcet hydrochloride .
properties
IUPAC Name |
4-[(1R)-1-aminoethyl]-N,N-dimethylaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-8(11)9-4-6-10(7-5-9)12(2)3;;/h4-8H,11H2,1-3H3;2*1H/t8-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKBUIGUNHZFKY-YCBDHFTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N(C)C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)N(C)C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[3-(1H-imidazol-1-ylmethyl)phenyl]amine dihydrochloride](/img/structure/B3113816.png)




![(S)-4-Boc-4-azaspiro[2.4]heptane-5-carboxylic Acid](/img/structure/B3113846.png)

![3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl](/img/structure/B3113880.png)

